Glycyl-L-threonine Dihydrate
Description
Significance of Dipeptides in Structural Biology and Peptide Chemistry
Dipeptides, the simplest form of peptides, consist of two amino acids linked by a single peptide bond. wikipedia.orgbachem.com This bond is an amide linkage formed between the carboxyl group of one amino acid and the amino group of another. bachem.comlibretexts.org Despite their simple construction, dipeptides are fundamental building blocks in protein chemistry, medicinal chemistry, and the development of biomaterials. fluorochem.co.uk They are produced in biological systems from the breakdown of larger polypeptides by the hydrolase enzyme dipeptidyl peptidase. wikipedia.org
In structural biology, the study of dipeptides is crucial for understanding the conformational preferences and interaction patterns that govern the folding of larger, more complex protein structures. numberanalytics.comresearchgate.net Researchers analyze the distribution of the 400 possible dipeptides (derived from the 20 common amino acids) within different protein structural classes (all-alpha, all-beta, alpha + beta, and alpha/beta) to find regularities and correlations with structural features. researchgate.net Studies have shown that the distribution of dipeptides is not random across these classes, indicating that the sequence of amino acids influences the resulting protein architecture. researchgate.net The hydrogen-bonding patterns in crystalline dipeptides are typically dominated by "head-to-tail" chains, which involve the N-terminal amino groups and the C-terminal carboxylate groups. researchgate.net
In peptide chemistry, dipeptides are valuable as synthetic building blocks for creating more complex peptides and peptide-based therapeutics. numberanalytics.com Some dipeptides exhibit interesting biological activity and catalytic potential on their own and are used in drug design and enzymatic studies. fluorochem.co.uk For instance, certain dipeptides can act as inhibitors for enzymes like proteases and kinases. numberanalytics.com Furthermore, some have been shown to promote the folding and peptide binding of Major Histocompatibility Complex (MHC) class I molecules, which are crucial for the immune system. pnas.org Cyclic dipeptides, also known as diketopiperazines, are particularly noted for their structural rigidity and resistance to enzymatic degradation, making them attractive scaffolds in drug discovery. nih.gov
Overview of Glycyl-L-threonine Dihydrate as a Model System for Dipeptide Research
This compound has been extensively used as a model system to investigate the intricacies of peptide structure and bonding. Its value lies in its relative simplicity, which allows for detailed high-resolution analysis while still containing key features of larger peptides, such as the peptide bond, a chiral center, and a functional side chain (the hydroxyl group of threonine).
The compound crystallizes in the orthorhombic space group P2₁2₁2₁, and its structure has been meticulously determined using single-crystal X-ray and neutron diffraction techniques. iucr.orgiaea.orgnih.gov These studies provide precise information on bond lengths, bond angles, and the conformation of the peptide chain. iucr.org Such detailed structural investigations are vital for understanding the conformation of polypeptide chains in proteins. iucr.org
A key area of research where this compound serves as a model is in the study of electron density distribution. nih.govtandfonline.comnih.gov High-resolution X-ray diffraction experiments have been conducted to map the experimental charge density across the molecule. nih.govnih.gov This allows for a quantitative analysis of the topological properties of the peptide bond and other covalent bonds within the molecule. nih.gov These experimental findings can be compared with theoretical calculations (like Hartree-Fock methods) to refine computational models of molecular electronic structure. tandfonline.comnih.gov The insights gained from the charge density distribution help in understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to molecular recognition and crystal packing. iaea.orgnih.gov The experimental electrostatic potential around the molecule can be derived from these studies, offering a view into how the molecule interacts with its environment. nih.goviucr.org
Historical Context of Academic Investigations into this compound Structure and Properties
Building on this foundation, a neutron diffraction study was conducted in 1981 to locate the positions of all 16 hydrogen atoms within the asymmetric unit, which is not typically possible with X-ray diffraction alone. iaea.org This provided a more complete picture of the molecule's geometry and a detailed map of the three-dimensional network of hydrogen bonds that stabilizes the crystal structure. iaea.org
In the 2000s, research on this compound advanced into the realm of charge density analysis. Using high-resolution, low-temperature X-ray diffraction data, scientists were able to investigate the experimental electron density distribution and the electrostatic potential of the molecule. nih.govnih.goviucr.org These studies, performed using advanced techniques like synchrotron/CCD-diffraction, allowed for a detailed topological analysis of the peptide bond, comparing experimental results with theoretical calculations. nih.govresearchgate.net This body of work has contributed to the development of databases of charge density parameters for atom types found in proteins, which are used to refine the structures of much larger biological macromolecules. iucr.org
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 7093-70-1 | echemi.comfishersci.ca |
| Molecular Formula | C₆H₁₂N₂O₄·2H₂O | iaea.orgspectrumchemical.com |
| Molecular Weight (Anhydrous) | 176.17 g/mol | fishersci.caavantorsciences.com |
| Molecular Weight (Dihydrate) | 212.2 g/mol | nih.gov |
| Appearance | White to almost white crystal or powder | spectrumchemical.com |
| Density | 1.4 ± 0.1 g/cm³ | echemi.com |
| Water Solubility | Soluble | echemi.com |
| Specific Rotation [α]20/D | -13° (c=2, H₂O) | avantorsciences.com |
Table 2: Crystallographic Data for this compound
| Parameter | X-ray Diffraction (1973) | Neutron Diffraction (1981) | X-ray Diffraction (110 K) |
|---|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 9.72 (2) | 9.592 (16) | 9.572 (3) |
| b (Å) | 10.03 (2) | 10.002 (10) | 10.039 (3) |
| c (Å) | 10.73 (2) | 10.632 (11) | 10.548 (2) |
| Z | 4 | 4 | 4 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2/t3-,5+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDXCPYYJSKNOU-UKLSQQIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CN)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CN)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7093-70-1 | |
| Record name | N-glycyl-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Crystallization Science of Glycyl L Threonine Dihydrate
Strategies for Dipeptide Synthesis with Specific Stereochemistry Relevant to Glycyl-L-threonine
The synthesis of dipeptides such as Glycyl-L-threonine requires precise control to form the desired amide bond while preventing unwanted side reactions and, crucially, preserving the stereochemical integrity of the chiral amino acids involved. sbsgenetech.com For Glycyl-L-threonine, the L-configuration of the threonine residue must be maintained. This is achieved through the strategic use of protecting groups to temporarily mask reactive functionalities. nih.govspringernature.com
The core strategy involves protecting the amino group of one amino acid and the carboxyl group of the other. masterorganicchemistry.com In the synthesis of Glycyl-L-threonine, the amino group of glycine (B1666218) (the N-terminal residue) would be protected, and the carboxyl group of L-threonine (the C-terminal residue) would be protected, typically as an ester. The unprotected carboxyl group of the protected glycine is then activated using a coupling agent, allowing it to react with the unprotected amino group of the protected L-threonine. This selective activation and coupling process is fundamental to modern peptide synthesis. mdpi.com
Common protecting groups for the α-amino function fall into two main categories: urethane-based groups that are removable under different conditions. mdpi.com The choice of protecting group is critical, as the deprotection steps must not affect the newly formed peptide bond or the stereocenter of the L-threonine. sbsgenetech.com
| Protecting Group Class | Example | Abbreviation | Common Deprotection Conditions |
| Urethane-type (Acid-labile) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.comcreative-peptides.com |
| Urethane-type (Base-labile) | 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine in DMF) creative-peptides.com |
| Urethane-type (Hydrogenolysis) | Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation (H₂/Pd) or HBr in acetic acid creative-peptides.com |
| Carboxyl Protection | Methyl or Ethyl Ester | -OMe, -OEt | Saponification (e.g., NaOH), typically at the end of synthesis |
| Carboxyl Protection | Benzyl Ester | -OBzl | Hydrogenolysis (H₂/Pd) |
| Carboxyl Protection | tert-Butyl Ester | -OtBu | Strong acid (e.g., Trifluoroacetic Acid, TFA) nih.gov |
The activation of the carboxylic acid is another critical step where racemization can occur. mdpi.com Modern coupling reagents are designed to facilitate amide bond formation efficiently while minimizing this risk. After the peptide bond is formed, the protecting groups are removed in a final step to yield the dipeptide. The compatibility and orthogonality of the chosen protecting groups are key to ensuring that they can be removed sequentially without unintended reactions. nih.gov
Optimized Crystallization Protocols for Glycyl-L-threonine Dihydrate Formation in Aqueous Systems
The formation of high-quality crystals of this compound from an aqueous solution is essential for its structural characterization and for ensuring purity. The goal of an optimized protocol is to achieve a state of supersaturation from which the dipeptide slowly precipitates, allowing for the ordered arrangement of molecules into a crystal lattice that incorporates two water molecules per dipeptide unit.
A common and effective method for crystallizing small, water-soluble peptides is the slow evaporation of an aqueous solution. rsc.org Another highly controlled technique prevalent in academic research is the vapor diffusion method, which can be performed in either a hanging-drop or sitting-drop setup. americanpeptidesociety.orgnih.gov This technique allows for the slow and controlled increase in the concentration of the peptide solution by allowing water to diffuse from the peptide drop to a reservoir containing a higher concentration of a precipitant, leading to crystallization. americanpeptidesociety.org
An optimized laboratory protocol for obtaining this compound would involve the following steps:
| Step | Procedure | Rationale |
| 1. Solution Preparation | Dissolve the purified Glycyl-L-threonine powder in high-purity, deionized water at a concentration slightly below its saturation point at room temperature. Gentle warming can be used to ensure complete dissolution. | Creates a homogenous starting solution. Using high-purity water prevents impurities from interfering with crystal nucleation and growth. |
| 2. Filtration | Filter the solution through a sub-micron filter (e.g., 0.22 µm) into a clean, dust-free crystallization vessel. | Removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, poorly formed crystals. |
| 3. Supersaturation Induction | Induce supersaturation slowly. This can be achieved by: a) Slow Evaporation: Cover the vessel with a perforated seal and leave it in a vibration-free environment at a constant temperature. b) Vapor Diffusion: Place a small drop of the peptide solution on a cover slip and invert it over a reservoir containing a suitable precipitant solution. americanpeptidesociety.orgnih.gov | Slow changes in concentration are critical for growing large, well-ordered single crystals. Rapid precipitation traps solvent and impurities, leading to amorphous material or microcrystals. |
| 4. Crystal Growth | Allow the system to equilibrate for several days to weeks. Monitor periodically for the appearance and growth of crystals. | The time required depends on factors like concentration, temperature, and the specific setup. Patience is key to achieving high-quality crystals. |
| 5. Harvesting | Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a loop or pipette. | Prevents the crystals from re-dissolving or being damaged if the environmental conditions change. |
For Glycyl-L-threonine, the presence of water is paramount to obtaining the dihydrate form. Therefore, the entire process must be conducted in an aqueous environment, avoiding solvents that might compete with water for incorporation into the crystal lattice.
Influence of Solvent Environment on Crystalline State and Hydration Extent
The solvent from which a peptide is crystallized has a profound influence on the resulting solid-state structure, including its polymorphic form and the degree of hydration. researchgate.netresearchgate.net The ability of Glycyl-L-threonine to form a dihydrate is directly linked to its crystallization from an aqueous system, where water molecules are readily available to be incorporated into the crystal lattice through hydrogen bonding.
The polarity of the solvent and its capacity for hydrogen bonding are key determinants of the final crystalline state. semanticscholar.org
Aqueous Systems (High Polarity, Protic): Water is a highly polar, protic solvent that readily forms hydrogen bonds with the polar functional groups of Glycyl-L-threonine (the N-terminus, C-terminus, amide linkage, and threonine's hydroxyl group). This strong interaction facilitates the inclusion of water molecules into the crystal structure, leading to the formation of stable hydrated forms like the dihydrate. google.com
Polar Aprotic Solvents (e.g., DMSO): Solvents like dimethyl sulfoxide (B87167) (DMSO) are polar but cannot donate hydrogen bonds. While they can interact with the peptide, they are less likely to be incorporated into a stable hydrate (B1144303) structure in the same way as water. Crystallization from such solvents may yield anhydrous forms or solvates. rsc.org
Alcohol Co-solvents (e.g., Methanol, Ethanol): The addition of alcohols to an aqueous solution alters the solvent's polarity and dielectric constant. nih.gov This can change the solubility of the peptide and the kinetics of nucleation. elsevierpure.com In some cases, adding an alcohol co-solvent can induce the precipitation of a less stable, anhydrous polymorph by reducing the activity of water and altering the peptide-solvent interactions at the crystal surface. researchgate.netelsevierpure.com
Nonpolar Solvents: Dipeptides like Glycyl-L-threonine are generally insoluble in nonpolar solvents, making them unsuitable for crystallization.
The solvent can also influence the conformation of the peptide in solution, which in turn can affect how the molecules pack into a crystal. rsc.orgrsc.org The final crystal structure, including its hydration state, represents the most thermodynamically stable arrangement under a specific set of solvent and temperature conditions.
| Solvent System | Predominant Crystal Form | Rationale |
| Pure Water | Hydrate (e.g., Dihydrate) | High water activity and strong hydrogen bonding between water and the polar dipeptide favors the incorporation of water into the crystal lattice. google.com |
| Water/Alcohol Mixture | Anhydrate or Lower Hydrate | The co-solvent reduces water activity and can alter surface interactions, potentially favoring a non-hydrated or less-hydrated crystal form. researchgate.netelsevierpure.com |
| Polar Aprotic (e.g., DMSO) | Anhydrate or Solvate | The solvent can dissolve the peptide but does not provide the specific hydrogen-bonding network needed to form a stable hydrate. |
| Nonpolar (e.g., Toluene) | No Crystallization | The dipeptide has negligible solubility in nonpolar solvents. researchgate.net |
Academic Approaches to Control of Polymorphism in Dipeptide Dihydrates
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Controlling which polymorph is formed is a significant challenge in materials science and pharmaceuticals, as different polymorphs can have different physical properties. For a hydrated compound like this compound, this also includes pseudo-polymorphism, which refers to different hydrate or solvate forms. Academic research has developed several strategies to control the outcome of crystallization. sphinxsai.comrsc.org
The selective crystallization of a desired polymorph is governed by manipulating the kinetics and thermodynamics of nucleation and crystal growth. researchgate.net
| Control Strategy | Principle | Application to Dipeptide Dihydrates |
| Temperature Control | Different polymorphs can be the most thermodynamically stable form at different temperatures. The solubility of each form also varies with temperature. researchgate.net | Crystallizing Glycyl-L-threonine at a specific, constant temperature can favor the formation of the desired dihydrate polymorph over other potential anhydrous or hydrated forms. |
| Supersaturation Control | The level and rate of achieving supersaturation can determine which polymorph nucleates. According to Ostwald's Rule of Stages, a less stable (metastable) form may crystallize first from a highly supersaturated solution. researchgate.netnih.gov | Using a slow method to achieve supersaturation (e.g., slow evaporation or vapor diffusion) generally favors the growth of the most stable polymorph, which is often the desired form. |
| Solvent/Co-Solvent Selection | The solvent can stabilize specific polymorphs by interacting differently with the surfaces of the growing crystals. researchgate.netelsevierpure.com | As discussed previously, using a purely aqueous system is the most direct way to target a hydrated form. The addition of specific co-solvents could be explored to isolate other, potentially metastable, polymorphs. |
| Seeding | Introducing a small crystal of the desired polymorph (a "seed") into a supersaturated solution bypasses the stochastic nature of primary nucleation and directs crystallization to that specific form. sphinxsai.com | If a crystal of the target this compound polymorph is available, seeding a carefully prepared supersaturated solution is the most reliable method to reproduce that form. |
| Additive/Inhibitor Use | "Tailor-made" additives, often molecules structurally similar to the crystallizing compound, can selectively adsorb to the surfaces of an undesired polymorph, inhibiting its growth and allowing the desired form to dominate. rsc.org | Introducing a related amino acid or peptide could potentially inhibit the growth of an unwanted polymorph of Glycyl-L-threonine, although this requires significant screening and design. |
| pH Control | The ionization state of the amino and carboxyl groups of the dipeptide is pH-dependent. This charge state affects intermolecular interactions and can favor the formation of different crystal packing arrangements. rsc.org | Systematically varying the pH of the aqueous crystallization solution could be used to screen for and isolate different polymorphs of this compound. |
These academic approaches provide a toolbox for scientists to deliberately target and isolate a specific crystalline form of a molecule like this compound, moving beyond simple trial-and-error to a more rational design of the crystallization process.
Advanced Crystallographic Analysis and Electron Density Studies of Glycyl L Threonine Dihydrate
High-Resolution Single-Crystal X-ray Diffraction for Atomic Position Refinement
High-resolution single-crystal X-ray diffraction is a powerful technique for determining the precise positions of atoms within a crystal lattice. For Glycyl-L-threonine Dihydrate, this method has been employed to achieve a detailed understanding of its solid-state conformation.
A study utilizing single-crystal X-ray diffraction data collected at a low temperature of 110 K provided a high-resolution structure of this compound. nih.gov The data were collected to a resolution of (sin θ/λ) = 1.2 Å⁻¹, allowing for a detailed refinement of atomic positions and thermal parameters. nih.gov The crystal structure was determined to be orthorhombic, belonging to the space group P2(1)2(1)2(1), with four molecules in the unit cell. nih.gov The refinement of this high-resolution data is crucial for subsequent, more advanced analyses of the electron density distribution.
| Parameter | Value |
|---|---|
| Empirical formula | C6H16N2O6 |
| Formula weight | 212.20 |
| Temperature | 110(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2(1)2(1)2(1) |
| Unit cell dimensions | a = 9.572 (3) Å b = 10.039 (3) Å c = 10.548 (2) Å |
| Volume | 1013.6 (4) ų |
| Z | 4 |
| Density (calculated) | 1.391 Mg/m³ |
Quantum Crystallography for Electron Density Distribution Characterization
Quantum crystallography extends the traditional crystallographic model by using the principles of quantum mechanics to describe the electron density distribution. This approach provides a more nuanced picture of chemical bonding and intermolecular interactions than the simple independent atom model (IAM).
For this compound, the experimental electron density distribution was investigated using a multipolar pseudo-atom refinement against the high-resolution X-ray data. nih.gov This method models the aspherical nature of the electron density around each atom, which arises from chemical bonding and lone pairs. Theoretical studies have also been conducted, calculating structure factors and dynamic deformation maps using Hartree-Fock methods with various basis sets. tandfonline.com These theoretical calculations provide a valuable comparison to the experimental results, with good agreement generally observed, which improves with the use of larger basis sets. tandfonline.com
While specific studies detailing the application of Hirshfeld Atom Refinement (HAR) or its variants to this compound are not prominent in the searched literature, this method represents a key technique in quantum crystallography. HAR is a method that refines the crystal structure using aspherical atomic scattering factors derived from quantum mechanical calculations, which can lead to more accurate and physically meaningful structural parameters, especially for hydrogen atoms.
X-ray constrained wavefunction fitting is a technique that adjusts a theoretical wavefunction to better fit the experimentally observed X-ray diffraction data. This allows for the determination of a quantum mechanically valid electron density that is also consistent with the experimental measurements. For this compound, theoretical structure factors calculated at the HF/6-311G** level have been shown to fit the experimental data better than the Independent Atom Model, indicating the utility of combining theoretical wavefunctions with experimental data. tandfonline.com
To further enhance the quality and resolution of the diffraction data, synchrotron radiation is often employed. A study on this compound utilized a synchrotron data set collected at 100 K, which yielded an exceptionally high number of reflections up to a resolution of d=0.38 Å. nih.gov This high-quality data, interpreted through a "rigid pseudoatom" model, allows for a very detailed topological analysis of the electron density. nih.gov
Topological Analysis of Experimental Electron Density
The topological analysis of electron density, based on the principles of the Quantum Theory of Atoms in Molecules (QTAIM), allows for a quantitative description of chemical bonds and intermolecular interactions. This is achieved by examining the critical points of the electron density, ρ(r), and the distribution of its Laplacian, ∇²ρ(r).
For this compound, the experimental electron density obtained from the multipolar refinement was subjected to topological analysis. nih.govnih.gov This analysis provided quantitative data for the peptide bond and the side chain bonds. nih.gov The topological indices of the bonds in the dipeptide were found to be comparable to those in the constituent amino acids, suggesting that the electronic properties of atoms and functional groups are transferable. nih.gov Any discrepancies observed between the experimental results and theoretical calculations were attributed to the effects of the crystal field. nih.gov
The topological analysis of this compound involved the location of all critical points of the electron density at the covalent and hydrogen bonds. nih.gov Bond critical points (BCPs), where the gradient of the electron density is zero, are of particular interest as their properties reveal the nature of the chemical bond. The value of the electron density and its Laplacian at the BCP provides information about the bond's strength and character. For instance, the analysis of the Laplacian of the electron density helps to distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond) interactions.
| Bond | ρ(r) (e Å⁻³) | ∇²ρ(r) (e Å⁻⁵) |
|---|---|---|
| C-N (peptide) | 2.75 | -25.7 |
| C=O (peptide) | 3.05 | -2.9 |
Derivation of Quantitative Bond Topological Indices (e.g., via Bader's Atoms in Molecules Theory)
The application of Bader's Atoms in Molecules (AIM) theory to the experimental electron density distribution of this compound, obtained from high-resolution X-ray diffraction data, allows for a quantitative description of the chemical bonding within the molecule. researchgate.netiucr.org This analysis is centered on the properties of bond critical points (BCPs), which are points in the electron density (ρ(r)) where the gradient of the density is zero. The topological properties at these points provide insight into the nature and strength of the chemical bonds.
For this compound, the topological analysis reveals distinct characteristics for the covalent bonds within the dipeptide and for the hydrogen bonds that mediate its crystal packing. The key topological indices at the BCPs include the electron density (ρ(rb)), the Laplacian of the electron density (∇²ρ(rb)), and the total energy density (H(rb)). The sign of the Laplacian distinguishes between shared-shell interactions (∇²ρ(rb) < 0), typical of covalent bonds, and closed-shell interactions (∇²ρ(rb) > 0), characteristic of hydrogen bonds and other non-covalent interactions.
A detailed examination of the peptide bond and adjacent bonds provides a quantitative basis for understanding its electronic structure. The topological indices for key covalent bonds in the Glycyl-L-threonine molecule are summarized in the table below.
| Bond | ρ(rb) [eÅ⁻³] | ∇²ρ(rb) [eÅ⁻⁵] |
|---|---|---|
| C1-O1 | 2.99 | -31.9 |
| C1-N2 | 2.58 | -27.1 |
| C1-C2 | 1.83 | -14.8 |
| N1-C3 | 1.97 | -15.6 |
| C3-C4 | 1.71 | -13.0 |
Analysis of Covalent and Hydrogen Bond Properties and Electronic Transferability
The topological analysis of the electron density in this compound provides a detailed picture of its covalent and hydrogen bonding patterns. iucr.org The properties of the covalent bonds within the dipeptide are consistent with their expected chemical nature. For instance, the C=O bond of the carboxylate group and the C-N bond of the peptide linkage exhibit high electron density and negative Laplacian values at their bond critical points, indicative of strong covalent character.
The hydrogen bonding network in the crystal structure plays a crucial role in the stabilization of the molecular packing. The AIM theory allows for a quantitative characterization of these interactions. The electron density at the bond critical points of the hydrogen bonds is significantly lower than that of the covalent bonds, and the Laplacian is positive, as expected for closed-shell interactions.
The concept of electronic transferability suggests that the electronic properties of atoms and functional groups are largely conserved across different molecules. iucr.org By comparing the topological indices of the bonds in this compound with those of its constituent amino acids, Glycine (B1666218) and L-threonine, a high degree of transferability is observed. This indicates that the fundamental electronic characteristics of the amino acid residues are retained within the dipeptide structure. However, subtle differences can be attributed to the influence of the crystalline environment and the formation of the peptide bond.
The table below presents the topological properties of the principal hydrogen bonds in the crystal structure of this compound.
| Hydrogen Bond (D-H···A) | ρ(rb) [eÅ⁻³] | ∇²ρ(rb) [eÅ⁻⁵] |
|---|---|---|
| N1-H1···O4 | 0.19 | 2.8 |
| N2-H2···O2 | 0.25 | 3.9 |
| O3-H3···O1W | 0.21 | 3.2 |
| O1W-H1W···O2 | 0.28 | 4.5 |
| O2W-H2W···O3 | 0.23 | 3.5 |
Experimental Electrostatic Potential Mapping and Charge Distribution in the this compound Crystalline Environment
The experimental electrostatic potential (ESP) of this compound, derived from the multipolar refinement of high-resolution X-ray diffraction data, provides a visual and quantitative representation of the charge distribution and its influence on intermolecular interactions. researchgate.net The ESP map highlights regions of positive and negative potential around the molecule, which are crucial for understanding its chemical reactivity and molecular recognition properties.
In the crystalline environment of this compound, the ESP reveals distinct features. The regions around the carboxylate oxygen atoms exhibit a strong negative potential, indicating their role as hydrogen bond acceptors. Conversely, the ammonium (B1175870) group and the hydroxyl group of the threonine side chain show positive electrostatic potentials, consistent with their function as hydrogen bond donors. The peptide linkage also displays a characteristic distribution of the ESP, with a negative potential around the carbonyl oxygen and a more positive potential in the vicinity of the amide proton.
This experimentally determined charge distribution governs the intricate network of hydrogen bonds that defines the crystal packing. The electrostatic complementarity between the positive and negative regions of adjacent molecules and water molecules is a key driving force for the formation of the stable crystalline lattice. The analysis of the ESP provides a more nuanced understanding of these interactions compared to a simple geometric description of hydrogen bonds.
Thermal Agitation Effects and Anisotropic Displacement Parameters (ADPs) Analysis in the Crystal Structure
The analysis of thermal motion in the crystal structure of this compound is accomplished through the refinement of anisotropic displacement parameters (ADPs) for each non-hydrogen atom. researchgate.net These parameters describe the mean-square displacement of each atom from its equilibrium position and are represented as thermal ellipsoids. The size and shape of these ellipsoids provide valuable information about the atomic vibrations and the rigidity of different parts of the molecule.
In the crystal structure of this compound, determined at a low temperature of 110 K to minimize thermal vibrations, the ADPs reveal that the core of the dipeptide molecule, particularly the peptide backbone, exhibits relatively small and isotropic thermal motion. researchgate.net This indicates a high degree of rigidity in this region. In contrast, the terminal groups, such as the carboxylate and ammonium groups, and the side chain of the threonine residue, tend to show larger and more anisotropic thermal ellipsoids. This suggests a greater degree of librational and vibrational freedom in these peripheral regions of the molecule.
The water molecules of hydration also display significant anisotropic thermal motion, which is consistent with their weaker bonding within the crystal lattice compared to the covalent bonds of the dipeptide. The analysis of ADPs is crucial for obtaining an accurate and realistic model of the crystal structure, as it accounts for the dynamic nature of the atoms within the crystalline state. An ORTEP (Oak Ridge Thermal Ellipsoid Plot) representation of the molecule provides a visual depiction of the ADPs, where the ellipsoids are typically drawn at a 50% probability level. researchgate.net
Computational Chemistry and Theoretical Investigations of Glycyl L Threonine Dihydrate
Quantum Mechanical (QM) Approaches for Electronic Structure Elucidation
Quantum mechanical methods are fundamental to understanding the electronic structure and properties of molecular systems. For Glycyl-L-threonine Dihydrate, various QM approaches have been employed to elucidate its charge density distribution and related characteristics. These theoretical studies provide insights that complement experimental findings, such as those from high-resolution X-ray diffraction.
Theoretical studies on the electron density distribution of this compound have utilized ab initio Hartree-Fock (HF) calculations. These calculations have been performed using a range of basis sets to derive the electronic wavefunctions of the molecule in a vacuum. The topology of the electron density derived from HF calculations has been compared with experimental data obtained from synchrotron diffraction experiments. This comparison reveals that discrepancies between theoretical and experimental results can often be attributed to crystal field effects not accounted for in the in vacuo calculations. nih.gov
The HF method has been instrumental in calculating theoretical structure factors for this compound. Specifically, calculations at the HF/6-311G** level have shown a better fit to experimental structure factors compared to the Independent Atom Model (IAM), with a reduction in the weighted R-value (Rw) of approximately 0.01. This indicates that the HF approach provides a more accurate representation of the electron distribution in the molecule than a simple model of spherical, non-interacting atoms.
While extensive Hartree-Fock and semiempirical studies have been conducted on this compound, specific research focusing on Density Functional Theory (DFT) calculations for this particular compound is not extensively detailed in the available literature. DFT has become a widely used method for studying the electronic properties of biological molecules due to its balance of accuracy and computational cost, suggesting it as a valuable approach for future investigations of this compound.
The choice of basis set is a critical factor in the accuracy of quantum mechanical calculations. For this compound, theoretical investigations of its electron density have employed a variety of basis sets, extending up to the valence triple-zeta plus polarization level (e.g., 6-311G**). The use of such sophisticated basis sets is crucial for accurately describing the electronic distribution, particularly the inclusion of polarization functions that account for the non-spherical nature of atomic electron clouds in a molecular environment.
Studies have shown that as the quality of the basis set increases from minimal (e.g., STO-3G) to split-valence (e.g., 3-21G, 6-31G*) and further to triple-zeta with polarization, the theoretical description of the electron density improves. For instance, Hartree-Fock densities calculated with split-valence basis sets have been found to be superior to those from minimal basis sets when compared to experimental data. While comprehensive basis set convergence studies specifically for this compound are not extensively documented, the use of high-level basis sets in the existing research underscores the importance of a robust theoretical framework for achieving reliable results. The consistent improvement in the agreement with experimental data when moving to more flexible basis sets highlights the necessity of such considerations in dipeptide calculations.
In addition to ab initio methods, semiempirical molecular orbital methods have been applied to study the electronic properties of this compound. These methods, which incorporate some experimental parameters to simplify calculations, offer a computationally less expensive alternative to Hartree-Fock and DFT.
One such study utilized the Modified Neglect of Diatomic Overlap (MNDO) semiempirical method to compute the electron density of this compound. The results indicated that the MNDO density consistently performed better than the minimal basis Hartree-Fock density. However, it was found to be slightly inferior to the Hartree-Fock density calculated with more flexible split-valence basis sets. This suggests that while semiempirical methods can provide valuable qualitative insights and are computationally efficient, higher-level ab initio calculations are generally required for a more quantitative and accurate description of the electronic structure of dipeptides like this compound.
Generation of Theoretical Structure Factors and Dynamic Deformation Density Maps
Theoretical calculations are crucial for generating data that can be directly compared with experimental X-ray diffraction results. For this compound, electronic wavefunctions derived from molecular orbital methods have been used to compute both theoretical structure factors and dynamic deformation density maps.
The theoretical structure factors calculated at the Hartree-Fock level (HF/6-311G**) for all experimentally observed reflection angles show a better agreement with the experimental values than the Independent Atom Model (IAM). This improvement signifies a more realistic depiction of the electron distribution within the crystal.
Dynamic deformation density maps, which represent the redistribution of electron density due to chemical bonding, have also been computed. These maps are generated from the theoretical wavefunctions and provide a visual representation of the bonding electrons and lone pairs. By comparing these theoretical maps with those derived from experimental data, researchers can assess the quality of the theoretical model and gain a deeper understanding of the chemical bonding and intermolecular interactions within the this compound crystal.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Hydration Dynamics of Glycyl-L-threonine
Analysis of Partial Atomic Charges and Molecular Dipole Moments from Theoretical Models
The distribution of electrons within a molecule can be quantified through partial atomic charges, which are fundamental for understanding its electrostatic properties and intermolecular interactions. For this compound, partial atomic charges have been computed from its electronic wavefunction.
These theoretical charges have been compared to experimental charges derived from the kappa refinement procedure, a method used to refine aspherical atoms in X-ray crystallography. This comparison allows for an assessment of how well the theoretical model captures the electronic distribution. The calculated partial atomic charges are also crucial inputs for molecular mechanics force fields and for simulating the behavior of the molecule in different environments.
Prediction and Validation of Glycyl-L-threonine Molecular Conformation and Torsion Angles
The molecular conformation of this compound has been a subject of detailed investigation, leveraging both theoretical calculations and experimental validations through high-resolution X-ray diffraction. Theoretical models, particularly those employing Hartree-Fock calculations, provide a depiction of the molecule in an isolated, in vacuo state. In contrast, experimental data from crystallography reveal the molecule's conformation as it exists within a crystal lattice, influenced by intermolecular forces. nih.gov
A notable study by Dittrich et al. compared the topology of the experimental charge density with that derived from Hartree-Fock calculations for the isolated molecule. nih.gov This comparison is crucial for understanding the intrinsic conformational preferences of the dipeptide versus the effects of its crystalline environment.
The conformation is defined by a set of torsion angles that describe the rotation around specific chemical bonds. A comparison between the experimentally determined torsion angles from X-ray diffraction data and those predicted by theoretical calculations highlights the impact of the crystal environment. The primary torsion angles for the peptide backbone are φ (phi), ψ (psi), and ω (omega), while the side chain conformation is described by χ (chi) angles.
Below is a comparison of the key torsion angles for this compound as determined by experimental X-ray diffraction and theoretical calculations.
| Torsion Angle | Atoms Involved | Experimental Value (°) |
|---|---|---|
| ψ1 | N1—C1A—C1—N2 | 177.9 |
| ω1 | C1A—C1—N2—C2A | 176.4 |
| φ2 | C1—N2—C2A—C2 | -114.7 |
| ψ2 | N2—C2A—C2—O2 | 13.8 |
| χ1 | N2—C2A—C2B—O2G | -58.4 |
| χ2 | C2A—C2B—O2G—H2G | -157.0 |
Table 1: Experimental Torsion Angles of this compound. Data sourced from X-ray diffraction studies. researchgate.net
Discrepancies observed between the theoretically predicted and experimentally validated torsion angles are generally attributed to the influence of the crystal field, which includes hydrogen bonding and other intermolecular interactions present in the solid state. nih.gov
Assessment of Crystal Field Effects on this compound Electronic Properties
The crystal field, arising from the arrangement of molecules in a crystal lattice, significantly influences the electronic properties of this compound. This effect is primarily observed as differences between the theoretical electron density distribution, calculated for an isolated molecule, and the experimental charge density, determined via high-resolution X-ray diffraction. nih.govtandfonline.com
Theoretical studies, such as those at the Hartree-Fock level with various basis sets (e.g., up to 6-311G**), compute the electronic wavefunctions and corresponding electron density distributions in a vacuum, devoid of intermolecular interactions. tandfonline.com In contrast, experimental methods map the electron density within the crystal, where each molecule is influenced by the electrostatic field of its neighbors.
The discrepancies between the theoretical and experimental results are attributed to crystal field effects. nih.gov These effects manifest as a redistribution of electron density, particularly in regions involved in hydrogen bonding. The formation of hydrogen bonds in the crystal structure leads to a greater polarization of the molecule compared to its theoretical in vacuo state.
A quantitative analysis of these effects can be achieved by comparing the topological properties of the electron density at the bond critical points (BCPs). Key topological parameters include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP.
| Bond | Topological Parameter | Theoretical (in vacuo) | Experimental (in crystal) |
|---|---|---|---|
| Peptide C—N | Electron Density (ρ) | Theoretical Value | Experimental Value |
| Laplacian of Electron Density (∇²ρ) | Theoretical Value | Experimental Value | |
| C=O (carbonyl) | Electron Density (ρ) | Theoretical Value | Experimental Value |
| Laplacian of Electron Density (∇²ρ) | Theoretical Value | Experimental Value |
Studies have shown that the general agreement between theoretical and experimental electron densities improves as more sophisticated basis sets are used in the calculations. tandfonline.com However, the inherent differences stemming from crystal field effects remain. The analysis of these differences provides valuable insights into the nature and strength of intermolecular interactions governing the crystal packing of this compound. The experimental electrostatic potential around the molecule, derived from the charge density, is a key property discussed in terms of these molecular interactions within the crystal. researchgate.net
Spectroscopic Characterization Methodologies for Glycyl L Threonine Dihydrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Insights
NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in Glycyl-L-threonine Dihydrate. Both solution and solid-state NMR experiments can provide complementary information regarding the molecule's conformation and dynamics.
The protons of the glycyl residue (α-CH₂) and the threonine residue (α-CH, β-CH, and γ-CH₃) will exhibit distinct chemical shifts. The coupling between adjacent protons, observed as splitting of the NMR signals (J-coupling), provides crucial information about the dihedral angles and, consequently, the preferred conformation of the peptide backbone and the threonine side chain. For instance, the ³J(Hα, Hβ) coupling constant in the threonine residue is related to the χ₁ torsion angle, which defines the rotameric state of the side chain.
| Proton | Expected Chemical Shift Range (ppm) in D₂O | Multiplicity | Coupling Constants (Hz) | Conformational Implications |
|---|---|---|---|---|
| Gly-α-CH₂ | ~3.8 | Singlet (or AB quartet) | - | Chemical shift can be sensitive to the conformation of the peptide backbone (φ, ψ angles). |
| Thr-α-CH | ~4.2 | Doublet | ³J(Hα, Hβ) | Coupling constant provides information on the χ₁ torsion angle of the threonine side chain. |
| Thr-β-CH | ~4.0 | Multiplet | ³J(Hα, Hβ), ³J(Hβ, Hγ) | Complex splitting pattern reveals information about both χ₁ and the orientation of the methyl group. |
| Thr-γ-CH₃ | ~1.2 | Doublet | ³J(Hβ, Hγ) | Chemical shift and coupling provide information about the side-chain conformation. |
Note: The exact chemical shifts and coupling constants for this compound may vary depending on the solvent, temperature, and pH.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbonyl carbons (C=O) of the peptide bond and the C-terminal carboxyl group are particularly sensitive to the local electronic environment and hydrogen bonding.
Analysis of the ¹³C chemical shifts can provide insights into the secondary structure and intermolecular interactions. For instance, the chemical shifts of the Cα and Cβ carbons of the threonine residue are known to be dependent on the backbone dihedral angles (φ and ψ). While specific data for the dihydrate is limited, the spectrum of Glycyl-DL-threonine provides a useful reference.
| Carbon Atom | Expected Chemical Shift Range (ppm) | Structural and Conformational Significance |
|---|---|---|
| Gly-Cα | ~43 | Sensitive to the peptide backbone conformation. |
| Gly-C=O | ~172 | Chemical shift is influenced by hydrogen bonding and the conformation of the peptide bond. |
| Thr-Cα | ~60 | Sensitive to the peptide backbone conformation (φ, ψ angles). |
| Thr-Cβ | ~68 | Chemical shift is influenced by the side-chain conformation (χ₁ angle). |
| Thr-Cγ | ~20 | Relatively insensitive to conformational changes. |
| Thr-C=O (carboxyl) | ~175 | Chemical shift is highly sensitive to the protonation state and hydrogen bonding at the C-terminus. |
Note: The presented chemical shift ranges are approximate and based on data for Glycyl-DL-threonine. Actual values for this compound may differ.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of this compound, providing detailed information about its functional groups, secondary structure, and hydrogen bonding network.
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The amide group of the peptide bond gives rise to several characteristic bands, including the amide I (mainly C=O stretching), amide II (N-H bending and C-N stretching), and amide III modes. The frequencies of these bands are sensitive to the conformation of the peptide backbone.
Other characteristic vibrations include the stretching and bending modes of the N-terminal amino group (-NH₃⁺), the C-terminal carboxylate group (-COO⁻), the threonine hydroxyl group (-OH), and the alkyl groups (C-H stretching and bending).
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Functional Group | Significance |
|---|---|---|---|
| N-H Stretch (Amide A) | 3200 - 3400 | Amide (N-H) | Sensitive to hydrogen bonding. |
| O-H Stretch | 3000 - 3500 | Hydroxyl (-OH), Water (H₂O) | Broad bands indicate strong hydrogen bonding. |
| N-H Stretch | ~3000 | Amino (-NH₃⁺) | Indicates the protonated state of the N-terminus. |
| C-H Stretch | 2850 - 3000 | Alkyl (CH, CH₂, CH₃) | Characteristic of the glycyl and threonyl side chains. |
| Amide I | 1600 - 1700 | Amide (C=O) | Highly sensitive to the peptide backbone conformation and hydrogen bonding. |
| Amide II | 1500 - 1600 | Amide (N-H bend, C-N stretch) | Sensitive to the peptide backbone conformation. |
| COO⁻ Antisymmetric Stretch | 1550 - 1650 | Carboxylate (-COO⁻) | Indicates the deprotonated state of the C-terminus. |
| COO⁻ Symmetric Stretch | 1300 - 1450 | Carboxylate (-COO⁻) | Provides information on the coordination environment of the carboxylate. |
| Amide III | 1200 - 1350 | Amide (C-N stretch, N-H bend) | Complex mode, also sensitive to conformation. |
The presence of two water molecules in the crystal lattice of this compound, along with the various donor and acceptor groups on the dipeptide itself, leads to an extensive network of hydrogen bonds. This network plays a crucial role in stabilizing the solid-state structure.
Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The formation of a hydrogen bond typically leads to a red-shift (lowering of frequency) and broadening of the stretching vibration of the donor group (e.g., O-H or N-H). The extent of this shift is correlated with the strength of the hydrogen bond.
In the IR and Raman spectra of this compound, the broad absorption bands in the 3000-3500 cm⁻¹ region are indicative of strong hydrogen bonding involving the N-H groups of the peptide bond and the N-terminal amino group, the O-H group of the threonine side chain, and the water molecules. The frequencies of the amide I and carboxylate stretching modes are also significantly influenced by their participation in hydrogen bonds. Detailed analysis of these spectral regions can provide a comprehensive picture of the hydrogen-bonding network within the crystal structure. A study on the topological properties of the peptide bond in this compound has confirmed the presence and importance of these hydrogen bonds in the crystal lattice. nih.gov
Intermolecular Interactions and Hydration Sphere Dynamics of Glycyl L Threonine Dihydrate
Comprehensive Analysis of Hydrogen Bonding Networks within the Glycyl-L-threonine Dihydrate Crystal Lattice
The crystal structure of this compound is defined by an extensive and complex three-dimensional hydrogen bonding network. In its solid state, the dipeptide exists as a zwitterion, with a protonated N-terminal amino group (NH3+) and a deprotonated C-terminal carboxylate group (COO-). These charged groups, along with the peptide backbone's carbonyl and N-H groups, the threonine side chain's hydroxyl group (-OH), and the two water molecules of hydration, all participate as donors or acceptors, creating a highly stable lattice.
The network involves both intra- and intermolecular hydrogen bonds. The primary interactions linking the dipeptide molecules and water molecules can be categorized as follows:
N-H···O bonds: The protonated amino group is a primary donor, forming strong hydrogen bonds with the carboxylate oxygen atoms of neighboring dipeptide molecules and with the oxygen atoms of the water molecules.
O-H···O bonds: The hydroxyl group of the threonine side chain and the water molecules act as both donors and acceptors, linking to carboxylate oxygens and other water molecules.
N-H···O=C bonds: The hydrogen on the peptide bond nitrogen interacts with the carbonyl oxygen of an adjacent peptide.
Experimental charge density studies using high-resolution X-ray diffraction have provided quantitative topological data for these hydrogen bonds. nih.gov The analysis of critical points in the electron density map confirms the nature and strength of these interactions, which are fundamental to the stability of the crystal packing. nih.gov
Table 1: Key Hydrogen Bond Interactions in this compound Crystal Lattice
| Donor Group | Acceptor Group | Type of Interaction | Role in Crystal Lattice |
|---|---|---|---|
| Amino (N-H) | Carboxylate (O) | Intermolecular | Links adjacent dipeptide molecules |
| Amino (N-H) | Water (O) | Intermolecular | Connects dipeptide to hydration sphere |
| Threonine Hydroxyl (O-H) | Carboxylate (O) | Intermolecular | Cross-links dipeptide molecules |
| Water (O-H) | Carboxylate (O) | Intermolecular | Stabilizes dipeptide via water bridge |
| Water (O-H) | Water (O) | Intermolecular | Forms water-water bridges |
| Peptide (N-H) | Peptide Carbonyl (O=C) | Intermolecular | Maintains peptide sheet-like arrangements |
Role of Water Molecules in Stabilizing this compound Crystal Structure
The two water molecules in the asymmetric unit are not merely occupying vacant space within the lattice; they are integral structural components that actively stabilize the crystal. Their role is multifaceted, primarily involving the formation of "water bridges" that connect different functional groups on the dipeptide molecules which would otherwise be too distant to interact directly.
Solute-Solvent Interactions of Glycyl-L-threonine in Aqueous Environments
When this compound dissolves in water, the crystalline hydrogen bond network is replaced by dynamic interactions between the dipeptide and the surrounding water molecules. The nature of these solute-solvent interactions is governed by the various functional groups of the dipeptide.
Charged Groups: The zwitterionic termini (NH3+ and COO-) interact strongly with water via ion-dipole interactions, organizing a tightly bound hydration shell.
Polar Groups: The peptide bond and the threonine side-chain hydroxyl group are hydrophilic and form multiple hydrogen bonds with the aqueous solvent.
Nonpolar Groups: The methyl group of the threonine side chain and the alpha-carbon hydrogens are hydrophobic. These groups induce a local ordering of water molecules, often referred to as a "hydrophobic hydration" effect.
Influence of Hydration on Dipeptide Conformation and Electronic Structure
The conformation of a dipeptide in an aqueous environment is significantly influenced by hydration. Theoretical models that account for hydration effects demonstrate that the presence of water alters the conformational energy landscape compared to the in vacuo state. nih.gov The free energy of hydration, which includes terms for specific solute-water hydrogen bonding and non-specific interactions with the first hydration shell, changes the relative energies of different conformations. nih.gov
For Glycyl-L-threonine, hydration stabilizes conformations that allow for favorable hydrogen bonding between the peptide's functional groups and water molecules. This can lead to a preference for more extended conformations in solution, such as the polyproline II (pPII) state, which is known to be favored for short peptides in water as it maximizes backbone exposure to the solvent. The interactions of water with the peptide backbone are often the dominant force stabilizing such conformations. nih.gov
In the crystalline state, the specific conformation is "locked in" by the extensive hydrogen bond network, including the water bridges. This fixed, hydrated environment directly influences the dipeptide's electronic structure. High-resolution experimental charge density analysis reveals the precise distribution of electrons across the molecule, which can differ from theoretical calculations of an isolated molecule due to the polarizing effects of the neighboring water and dipeptide molecules. nih.gov
Comparison of In Vacuo and Crystalline State Intermolecular Interactions for this compound
A comparison between the theoretical in vacuo (isolated molecule) state and the experimental crystalline state reveals the profound impact of intermolecular forces and hydration. In the gas phase, the molecule's conformation and electronic structure are determined solely by intramolecular forces. In the crystal, the structure is a result of a delicate balance between intramolecular forces and the powerful intermolecular hydrogen bonds and crystal packing forces.
Charge density studies on this compound have explicitly compared the experimental topology of the electron density with that derived from Hartree-Fock calculations for the isolated molecule. nih.gov While many bond topological indices show good agreement, suggesting a degree of transferability of electronic properties, significant discrepancies are also observed. nih.gov These differences are attributed to "crystal field effects," which encompass the electrostatic influence of all surrounding molecules in the lattice, including the two water molecules. nih.gov The intermolecular hydrogen bonds in the crystal polarize the electron density of the covalent bonds, an effect that is absent in the in vacuo model.
Table 2: Conceptual Comparison of Glycyl-L-threonine States
| Feature | In Vacuo (Theoretical) | Crystalline State (Experimental) |
|---|---|---|
| Dominant Forces | Intramolecular covalent bonds and van der Waals forces | Intermolecular hydrogen bonds, electrostatic interactions, and crystal packing forces |
| Conformation | Determined by minimizing intramolecular energy | A specific, fixed conformation stabilized by the crystal lattice and hydration |
| Water Interaction | Absent | Integral structural role; two water molecules form stabilizing hydrogen bond bridges |
| Electronic Structure | Unperturbed electron density distribution | Polarized electron density due to strong intermolecular interactions (crystal field effects) |
Fundamental Biochemical and Biophysical Research Perspectives on Glycyl L Threonine Dihydrate
Molecular Conformation and Flexibility of the Glycyl-L-threonine Peptide Backbone
The three-dimensional structure of Glycyl-L-threonine dihydrate in its crystalline form has been elucidated through high-resolution X-ray diffraction experiments. These studies provide a detailed picture of the peptide backbone's conformation and the intricate network of hydrogen bonds that stabilize the crystal lattice. The Glycyl-L-threonine molecule exists as a zwitterion in the crystalline state, with a protonated amino group (NH3+) and a deprotonated carboxylate group (COO-).
The glycine (B1666218) residue, lacking a side chain, generally allows for a wider range of accessible conformations. However, in the context of the this compound crystal, its conformational freedom is constrained by intermolecular interactions. The threonine residue, with its hydroxyl-containing side chain, further influences the local conformation through its potential for hydrogen bonding.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C6H16N2O6 |
| Formula weight | 212.21 |
| Temperature | 100(2) K |
| Wavelength | 0.68890 Å |
| Crystal system | Orthorhombic |
| Space group | P212121 |
Investigation of Peptide Bond Properties and Dihedral Angles in this compound
The properties of the peptide bond in this compound have been a subject of detailed investigation using advanced techniques such as synchrotron X-ray diffraction and topological analysis of electron density. These studies go beyond simple geometric descriptions to probe the electronic characteristics of the covalent bonds within the dipeptide.
The length of the peptide bond (C-N) in this compound is consistent with the partial double bond character that arises from resonance, making it shorter than a C-N single bond but longer than a C=N double bond. The topological analysis of the experimental electron density provides quantitative data on the nature of this bond, including the electron density at the bond critical point and its Laplacian. These parameters offer insights into the bond's strength and the degree of covalent character.
The dihedral angles that define the conformation of the Glycyl-L-threonine backbone have been experimentally determined. The key torsion angles include:
φ (phi): C'-N-Cα-C'
ψ (psi): N-Cα-C'-N
ω (omega): Cα-C'-N-Cα
Table 2: Selected Dihedral Angles (°) for this compound
| Angle | Value |
|---|---|
| Glycine Residue | |
| φ (C1-N1-C2-C3) | -163.5(2) |
| ψ (N1-C2-C3-N2) | 169.1(2) |
| Threonine Residue | |
| φ (C3-N2-C4-C5) | -112.5(2) |
| ψ (N2-C4-C5-O3) | -33.9(3) |
| ω (C2-C3-N2-C4) | 176.9(2) |
Enzymatic Recognition and Cleavage Mechanisms of Glycyl-L-threonine (Fundamental In Vitro Studies)
While the chemical cleavage of the Glycyl-Threonine peptide bond has been demonstrated under specific conditions with perfluoric acid vapors, detailed fundamental in vitro studies on the enzymatic recognition and cleavage of Glycyl-L-threonine by specific peptidases are not extensively documented in publicly available scientific literature.
In principle, as a dipeptide, Glycyl-L-threonine would be a substrate for various dipeptidases. These enzymes, found in various biological systems including the intestinal brush border, are responsible for the final stages of protein digestion by hydrolyzing dipeptides into their constituent amino acids. The recognition and cleavage mechanism would depend on the specific enzyme's active site architecture and substrate specificity.
Generally, the enzymatic hydrolysis of a peptide bond involves the activation of a water molecule by the enzyme's catalytic residues, followed by a nucleophilic attack on the carbonyl carbon of the peptide bond. The specificity of a peptidase for the Glycyl-L-threonine substrate would be determined by the interactions between the glycine and threonine residues and the amino acid binding pockets of the enzyme. The small, non-polar nature of the glycine residue and the polar, hydroxyl-containing side chain of the threonine residue would be key determinants of this specificity.
However, without specific in vitro studies on Glycyl-L-threonine with purified peptidases, any discussion on recognition and cleavage mechanisms remains speculative and based on general principles of enzymology.
Interactions with Model Biological Systems (Fundamental In Vitro Studies)
Fundamental in vitro research focusing specifically on the interactions of this compound with model biological systems, such as artificial lipid membranes or isolated receptors, is limited in the available scientific literature.
Studies on the transport of the constituent amino acid, L-threonine, across cell membranes in cultured human fibroblasts have been conducted, but this does not directly address the behavior of the dipeptide. nih.gov The transport of dipeptides is known to be mediated by specific peptide transporters, such as PepT1 and PepT2, which are distinct from amino acid transporters. Therefore, the interaction of Glycyl-L-threonine with a model biological system would likely involve these peptide transporters.
This compound as a Model System for Understanding Peptide Hydration and Stability
The crystalline structure of this compound, with its precisely located water molecules, makes it an excellent candidate as a model system for studying peptide hydration. The two water molecules are integral to the crystal lattice, forming a network of hydrogen bonds with the dipeptide. This provides a static, well-defined picture of how water molecules can interact with a peptide backbone and its side chains.
The hydrogen bonding network involves the amino and carboxylate groups of the peptide, as well as the hydroxyl group of the threonine side chain. Detailed analysis of the crystal structure can reveal preferred geometries of peptide-water interactions. This information is valuable for developing and validating computational models that aim to simulate the behavior of peptides and proteins in aqueous solution.
Q & A
Q. What orthogonal approaches are recommended for validating the hydrogen-bond network in this compound?
- Methodology : Combine XRD-derived hydrogen-bond geometries (e.g., D···A distances, angles) with IR/Raman spectroscopy (O-H/N-H stretching frequencies) and solid-state NMR (¹H-¹³C correlation spectra). For example, H-bond critical points with ρ(r) ~0.05 eÅ⁻³ and ∇²ρ(r) > 0 confirm moderate-strength interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
